molecular formula C17H23NOSi B11841083 N-Naphthalen-1-yl-N-(triethylsilyl)formamide CAS No. 51489-29-3

N-Naphthalen-1-yl-N-(triethylsilyl)formamide

Cat. No.: B11841083
CAS No.: 51489-29-3
M. Wt: 285.45 g/mol
InChI Key: TXQFXBNBBXLLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Naphthalen-1-yl-N-(triethylsilyl)formamide is an organic compound that features a naphthalene ring bonded to a formamide group, which is further substituted with a triethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-1-yl-N-(triethylsilyl)formamide typically involves the reaction of naphthalen-1-amine with triethylsilyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate silylamine, which is then treated with formic acid or a formylating agent to yield the desired formamide compound.

Reaction Conditions:

    Reagents: Naphthalen-1-amine, triethylsilyl chloride, triethylamine, formic acid or formylating agent.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-1-yl-N-(triethylsilyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl formamide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Naphthalen-1-yl formamide derivatives.

    Reduction: Naphthalen-1-yl amine derivatives.

    Substitution: Various substituted naphthalen-1-yl formamide derivatives.

Scientific Research Applications

N-Naphthalen-1-yl-N-(triethylsilyl)formamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Naphthalen-1-yl-N-(triethylsilyl)formamide involves its interaction with molecular targets through its formamide and triethylsilyl groups. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function. The naphthalene ring provides additional aromatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl formamide
  • Naphthalen-1-yl amine
  • Naphthalen-1-yl phenazine-1-carboxamide

Uniqueness

N-Naphthalen-1-yl-N-(triethylsilyl)formamide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers improved solubility and compatibility with various reaction conditions.

Properties

CAS No.

51489-29-3

Molecular Formula

C17H23NOSi

Molecular Weight

285.45 g/mol

IUPAC Name

N-naphthalen-1-yl-N-triethylsilylformamide

InChI

InChI=1S/C17H23NOSi/c1-4-20(5-2,6-3)18(14-19)17-13-9-11-15-10-7-8-12-16(15)17/h7-14H,4-6H2,1-3H3

InChI Key

TXQFXBNBBXLLEI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)N(C=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.